3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione
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Overview
Description
3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both pyrimidine and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione typically involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . This eco-friendly method yields the desired product with high efficiency. Another method involves the reaction of 4,6-dimethylpyrimidin-2-yl (2-oxo-2-phenylethyl)cyanamide with primary aliphatic amines using water and/or isopropanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green solvents and regiospecific reactions suggests that scalable and environmentally friendly methods could be developed based on the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazoles.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary aliphatic amines, water, and isopropanol . The reactions are typically carried out at room temperature, making them convenient and energy-efficient.
Major Products
The major products formed from these reactions include 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine and 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amine .
Scientific Research Applications
3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole: Known for its antiviral and anticancer activity.
2-Iminoimidazolidine: Used in various synthetic applications.
Uniqueness
3-(4,6-Dimethylpyrimidin-2-yl)imidazolidine-2,4-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-6(2)12-8(11-5)13-7(14)4-10-9(13)15/h3H,4H2,1-2H3,(H,10,15) |
InChI Key |
LRGXVKNEOUTDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CNC2=O)C |
Origin of Product |
United States |
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